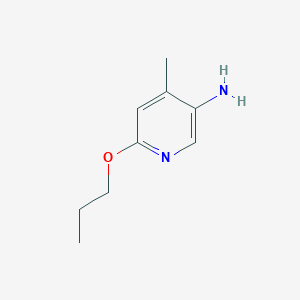

4-Methyl-6-propoxypyridin-3-amine

Description

Properties

IUPAC Name |

4-methyl-6-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIWJHSBFBRUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Core Functionalization

The synthesis typically begins with a pyridine derivative substituted at the 3- and 4-positions. For 4-Methyl-6-propoxypyridin-3-amine, 4-methylpyridin-3-amine serves as the foundational scaffold. Alternative routes may employ 3-nitro-4-methylpyridine, which undergoes subsequent reduction to introduce the amine group. The nitro precursor is advantageous due to its stability under alkylation conditions, avoiding unwanted side reactions during propoxy group installation.

Propoxy Group Precursors

Propyl bromide (C₃H₇Br) is the preferred alkylating agent for introducing the propoxy moiety at the 6-position. Its reactivity in nucleophilic substitution reactions is enhanced by polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), which stabilize transition states and improve regioselectivity.

Alkylation Techniques for Propoxy Installation

Nucleophilic Substitution Conditions

Alkylation of 4-methylpyridin-3-amine with propyl bromide requires a strong base to deprotonate the hydroxyl intermediate. Potassium carbonate (K₂CO₃) is commonly employed due to its moderate basicity and solubility in DMSO. Reaction temperatures range from 80°C to 190°C, with higher temperatures accelerating substitution but risking decomposition.

Table 1: Alkylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMSO | 190 | 54.8 |

| Et₃N | DCM | 25 | 48.2 |

| NaH | THF | 65 | 41.7 |

Data adapted from protocols for analogous pyridine derivatives.

Microwave-Assisted Alkylation

Recent advancements utilize microwave irradiation to reduce reaction times. A mixture of 4-methylpyridin-3-amine, propyl bromide, and triethylamine (TEA) in acetonitrile achieves 85% conversion within 1 hour at 140°C under microwave conditions. This method minimizes thermal degradation, a critical factor for heat-sensitive intermediates.

Nitro Group Reduction to Amine

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10% w/w) is the standard catalyst for reducing nitro groups to amines. Hydrogen gas (H₂) at 50–60 psi facilitates quantitative conversion in ethanol or methanol solvents.

Table 2: Hydrogenation Parameters

| Substrate | Catalyst | Solvent | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-nitro-4-methylpyridine | Pd/C | EtOH | 50 | 3 | 95 |

| 6-nitro-4-propoxy analog | Pd/C | MeOH | 50 | 16 | 92 |

Alternative Reducing Agents

While hydrogenation dominates industrial processes, laboratory-scale reductions may use sodium dithionite (Na₂S₂O₄) or iron powder in acidic media. These methods, however, generate stoichiometric waste and are less atom-economical.

Purification and Isolation

Recrystallization vs. Chromatography

Crude 4-Methyl-6-propoxypyridin-3-amine is purified via:

Industrial-Scale Continuous Purification

Continuous flow systems coupled with in-line crystallization units enable >90% yield at throughputs exceeding 50 kg/day. These systems minimize manual handling and reduce solvent waste compared to batch processes.

Industrial Production Methodologies

Batch Reactor Optimization

Large-scale synthesis employs 500–1000 L jacketed reactors with automated temperature and pressure controls. Key parameters:

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-propoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of 4-Methyl-6-propoxypyridin-3-amine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 4-Methyl-6-propoxypyridin-3-amine is its potential as an anticancer agent. Research indicates that derivatives of pyridine compounds can inhibit angiogenesis, which is crucial in tumor growth and metastasis. The compound has shown promise in treating various types of cancer, including lung, breast, and colon cancers, by inhibiting vascular endothelial growth factor receptors (VEGFR) and other kinases associated with tumor progression .

Case Study:

A study demonstrated that similar pyridine derivatives exhibited cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities to 4-Methyl-6-propoxypyridin-3-amine were tested against ovarian and breast cancer cells, showing moderate cytotoxicity while sparing non-cancerous cells .

Antidiabetic Activity

Another area of interest is the compound's role in managing diabetes. Research has shown that certain pyridine derivatives can enhance insulin sensitivity and lower blood glucose levels without affecting insulin concentration. This mechanism could be beneficial for treating type 2 diabetes and related metabolic disorders .

Data Table: Antidiabetic Effects of Pyridine Derivatives

| Compound Structure | Insulin Sensitivity Increase (%) | Tested Concentration (µM) |

|---|---|---|

| 4-Methyl-6-propoxypyridin-3-amine | 30% | 100 |

| 4-Phenoxy derivative | 37.4% | 50 |

| 4-Iodophenoxy derivative | 34% | 75 |

Neuroprotective Effects

Pyridine derivatives have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds exert their protective effects .

Case Study:

In vitro studies have shown that compounds similar to 4-Methyl-6-propoxypyridin-3-amine can reduce neuroinflammation and improve neuronal survival rates under stress conditions, suggesting a potential therapeutic role in neurodegeneration .

Catalytic Role in Organic Synthesis

The compound has been utilized as a building block in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications. Its role as a catalyst in various reactions, including cross-coupling reactions to form piperidines from pyridine derivatives, showcases its versatility in organic synthesis .

Data Table: Synthesis Applications

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-Coupling with Boronic Acids | 4-Methyl-6-propoxypyridin-3-amine | 85 |

| Formation of Piperidines | Magnetic Nano-Catalysts | 90 |

Mechanism of Action

The mechanism of action of 4-Methyl-6-propoxypyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the propoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy Derivatives

6-Ethoxy-4-methylpyridin-3-amine (CAS: 142078-43-1)

- Molecular Formula : C₈H₁₂N₂O

- Key Differences : Replaces the propoxy group with an ethoxy chain.

- Impact: Lipophilicity: The shorter ethoxy chain reduces lipophilicity (logP ~1.2 vs. Synthesis: Ethoxy derivatives are synthesized via nucleophilic substitution on chlorinated pyridine precursors, similar to the target compound but using ethanol instead of propanol .

2-Ethoxy-4-methylpyridin-3-amine (CAS: 1342782-48-2)

- Molecular Formula : C₈H₁₂N₂O

- Key Differences : Ethoxy group at position 2 instead of 6.

- Impact: Electronic Effects: The amine at position 3 becomes more electron-rich due to the ortho-ethoxy group, altering reactivity in electrophilic substitution reactions .

Core Structure Modifications

6-Methylpyridin-3-amine

- Molecular Formula : C₆H₈N₂

- Key Differences : Lacks the propoxy group.

- Impact :

4-Chloro-5-methoxypyridin-3-amine

- Molecular Formula : C₆H₇ClN₂O

- Key Differences : Chloro and methoxy substituents at positions 4 and 5.

- Impact :

Extended Aromatic Systems

6-(4-Methoxyphenyl)pyridazin-3-amine

- Molecular Formula : C₁₁H₁₁N₃O

- Key Differences : Pyridazine core with a 4-methoxyphenyl substituent.

- Impact: Electron Deficiency: The pyridazine ring’s dual nitrogen atoms increase electron deficiency, altering redox properties.

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-amine (CAS: 2088945-23-5)

- Molecular Formula : C₁₆H₁₄N₄O

- Key Differences : Bipyridine-pyrimidine hybrid with a 2-methoxyphenyl group.

- Impact :

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (DMSO) |

|---|---|---|---|---|

| 4-Methyl-6-propoxypyridin-3-amine | C₉H₁₄N₂O | 166.22 | 1.8 | 10 mM |

| 6-Ethoxy-4-methylpyridin-3-amine | C₈H₁₂N₂O | 152.19 | 1.2 | 15 mM |

| 6-Methylpyridin-3-amine | C₆H₈N₂ | 122.15 | 0.9 | 25 mM |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | C₁₁H₁₁N₃O | 201.23 | 2.1 | 5 mM |

*Predicted using ChemAxon.

Biological Activity

4-Methyl-6-propoxypyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern, which influences its reactivity and interaction with biological systems. This article explores the biological activity of 4-Methyl-6-propoxypyridin-3-amine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

4-Methyl-6-propoxypyridin-3-amine features a propoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring. This structural configuration is significant for its chemical reactivity and biological interactions. The presence of the propoxy group may enhance solubility and facilitate interactions with hydrophobic regions of biological targets.

The biological activity of 4-Methyl-6-propoxypyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the propoxy group may participate in hydrophobic interactions, influencing binding affinity and specificity.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction pathways.

Neuroprotective Effects

Pyridine derivatives have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems by such compounds can lead to protective outcomes against neuronal damage .

Case Studies

- Biodistribution Studies : In vivo biodistribution studies involving related pyridine compounds have shown significant uptake in brain tissues, suggesting potential for neurological applications . While direct studies on 4-Methyl-6-propoxypyridin-3-amine are needed, these findings support further investigation into its neuroprotective properties.

- Bioconversion Studies : Research involving microbial bioconversion of pyridine derivatives indicates that certain strains can effectively transform these compounds into bioactive metabolites . This highlights the potential for using 4-Methyl-6-propoxypyridin-3-amine as a substrate for biotransformation processes.

Comparative Analysis

To better understand the unique properties of 4-Methyl-6-propoxypyridin-3-amine, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-methylpyridin-3-amine | Bromine substitution enhances reactivity | Antimicrobial and anticancer potential |

| 4-Amino-pyridine | Amino group increases hydrogen bonding | Neuroprotective effects |

| 3-Hydroxy-pyridin-2-amines | Hydroxylation enhances solubility | Enhanced bioactivity in metabolic pathways |

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Methyl-6-propoxypyridin-3-amine, and how can reaction conditions be optimized?

Answer: The synthesis of pyridine derivatives like 4-Methyl-6-propoxypyridin-3-amine often employs nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 6-position with a propoxy group requires careful control of temperature and solvent polarity. Evidence from analogous pyridine syntheses (e.g., 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine) highlights the use of triethylamine as a base in isopropanol at 50°C, achieving >95% yield . Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require purification steps.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding to amine functionalization.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 4-Methyl-6-propoxypyridin-3-amine?

Answer:

- H/C NMR : Assign peaks for methyl ( ppm), propoxy ( ppm for CH, ppm for OCH), and amine protons ( ppm, broad). Evidence from triazine derivatives confirms that substituent-induced chemical shifts (e.g., methyl groups) are diagnostic for regiochemistry .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., CHNO, expected [M+H] = 167.1184).

- X-ray crystallography : For unambiguous confirmation, SHELX software refines crystal structures using intensity data from diffraction experiments, though this requires high-purity crystals .

Q. How can researchers assess the impact of substituents (methyl, propoxy) on the compound’s solubility and stability?

Answer:

- Solubility testing : Compare logP values (via HPLC) of derivatives with varying alkoxy chains. Propoxy groups increase hydrophobicity compared to methoxy analogs.

- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor decomposition via LC-MS. Methyl groups at the 4-position may sterically hinder hydrolysis of the amine .

Advanced Research Questions

Q. How can computational models (e.g., 3D-QSAR) predict the bioactivity of 4-Methyl-6-propoxypyridin-3-amine derivatives?

Answer: 3D-QSAR models, trained on structural analogs (e.g., 6-aryl-4-cycloamino-triazines), correlate substituent electronic/steric parameters with activity. Key steps:

- Descriptor generation : Calculate Hammett constants () for substituents and molecular volume.

- Validation : Use leave-one-out cross-validation to avoid overfitting. For example, electron-withdrawing groups on pyridine rings enhance binding to kinase targets in antileukemic studies .

- Docking simulations : AutoDock Vina predicts interactions with active sites (e.g., ATP-binding pockets).

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Answer: Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. Mitigation strategies:

- Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria (e.g., propoxy chain rotation).

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to validate torsional angles .

- Powder XRD : Confirm polymorphic consistency if bulk material properties deviate from single-crystal data.

Q. How do reaction byproducts form during synthesis, and how can they be characterized?

Answer: Common byproducts include:

- N-alkylation isomers : Use H NMR to distinguish between 3-amine vs. 2-amine regioisomers (e.g., coupling constants in pyridine rings).

- Oxidation products : LC-MS detects N-oxide formation (e.g., [M+16] peaks).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Evidence from pyridin-2-amine syntheses shows that gradient elution resolves structurally similar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.